molecular formula C₂₃H₂₈F₂N₆O₄S B1161530 ent-Ticagrelor

ent-Ticagrelor

Cat. No.: B1161530
M. Wt: 522.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-Ticagrelor is a stereoisomer of the well-characterized P2Y12 receptor inhibitor Ticagrelor. As a cyclopentyltriazolopyrimidine, it is designed for investigative applications in cardiovascular pharmacology and medicinal chemistry. Its primary research value lies in its use as a comparative control to study the structure-activity relationships of P2Y12 receptor antagonists, particularly the stereospecificity of receptor binding and inhibition. The mechanism of action for the parent compound, Ticagrelor, involves reversible antagonism of the platelet P2Y 12 receptor, preventing adenosine diphosphate (ADP)-mediated platelet activation and aggregation. Researchers can utilize this compound to probe the pharmacological importance of the specific three-dimensional configuration required for efficient receptor interaction, aiding in the rational design of new antiplatelet agents. This product is intended For Research Use Only and is not to be used for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C₂₃H₂₈F₂N₆O₄S

Molecular Weight

522.57

Synonyms

(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to ent-Ticagrelor, serving as metabolites, degradation impurities, or derivatives used in pharmaceutical analysis:

N-Nitroso Ticagrelor (CAS: 2476859-55-7)

  • Structure : An N-nitroso derivative of Ticagrelor, with the molecular formula C23H27F2N7O5S and a molecular weight of 551.6 g/mol .
  • Key Difference: The addition of a nitroso group (-NO) alters reactivity and toxicity, making it unsuitable for therapeutic use but essential for regulatory compliance.

Deshydroxyethoxy Ticagrelor (CAS: 220347-05-7)

  • Structure : Lacks the hydroxyethoxy group present in Ticagrelor, with the formula C21H24F2N6O3S and molecular weight 478.52 g/mol .
  • Role: Identified as a metabolite or degradation product, it is used as a reference material in toxicological studies.
  • Key Difference : Structural simplification reduces its antiplatelet activity but enhances utility in metabolic pathway studies.

Ticagrelor Related Compound 57 (CAS: 1402150-32-6)

  • Structure : Features a chloro-substituted pyrimidine ring (C14H23ClN4O4S , MW: 402.88 g/mol).
  • Role: A synthesis intermediate or impurity, it is used to validate chromatographic methods. Unlike this compound, its chlorinated structure may arise from incomplete aminolysis during production .
  • Key Difference : The chlorine atom increases molecular weight and alters hydrophobicity, affecting retention times in HPLC analysis.

Ticagrelor Degradation Impurity EP-A

  • Synthesis: Produced via condensation, cyclization, aminolysis, and deprotection steps from specific precursors.
  • Role : A degradation product critical for stability studies. Its formation under stress conditions (e.g., heat, pH) highlights vulnerabilities in Ticagrelor’s structure, unlike the more stable this compound enantiomer .
  • Key Difference: Contains a cyclopentadieno-dioxolane moiety, which may contribute to oxidative instability.

Data Tables

Table 1: Structural and Analytical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use
This compound 2096989-55-6 C23H28F2N6O4S 522.57 Analytical reference standard
N-Nitroso Ticagrelor 2476859-55-7 C23H27F2N7O5S 551.60 Impurity quantification
Deshydroxyethoxy Ticagrelor 220347-05-7 C21H24F2N6O3S 478.52 Metabolic studies
Related Compound 57 1402150-32-6 C14H23ClN4O4S 402.88 Synthesis intermediate

Table 2: Pharmacological and Regulatory Roles

Compound Pharmacological Activity Regulatory Relevance
This compound Undefined (enantiomer) Quality control for chiral purity
N-Nitroso Ticagrelor Non-therapeutic EMA/FDA compliance for nitrosamine limits
Deshydroxyethoxy Ticagrelor Reduced activity Toxicity and stability testing
Degradation Impurity EP-A Non-active Forced degradation studies

Research Findings and Implications

  • Chiral HPLC methods using this compound as a reference can detect undesired enantiomers in APIs .
  • N-Nitroso Ticagrelor: Recent studies emphasize its role in mitigating carcinogenic risk, with detection limits as low as 0.03 ppm in APIs .
  • Deshydroxyethoxy Ticagrelor : In vitro studies show it lacks significant P2Y12 binding, confirming that structural modifications at the hydroxyethoxy site abolish antiplatelet activity .

Preparation Methods

Classical Condensation and Cyclization Pathway

The foundational synthesis begins with the condensation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Compound 2) and 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl]oxy}ethanol (Compound 3) using diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). This step forms a dimer impurity due to dual chloro-group displacement, necessitating purification via non-polar solvents. Subsequent reduction with iron powder in acetic acid yields an intermediate that undergoes triazolo-ring formation with isoamyl nitrite. While this route achieves 85.7% yield and >99.8% purity, the lack of enantiomeric specificity limits its utility for ent-Ticagrelor without chiral modifiers.

Patent-Based Optimizations for Stereochemical Purity

Advanced Purification and Polymorphic Control

Solvent-Antisolvent Crystallization

The WO2017072790A1 patent highlights a crystallization process using acetone and water to produce Ticagrelor’s Polymorph Form V . Dissolving the crude product in 3 volumes of acetone followed by anti-solvent addition (10 volumes of water) precipitates the pure form with 90% yield. This method’s adaptability to this compound would depend on the enantiomer’s solubility profile, which may differ due to altered intermolecular interactions.

Comparative Analysis of Synthetic Methods

Parameter Classical Route Patent Route Polymorph Route
Key Reagent DIPEA, Fe/AcOHCs₂CO₃, DCMNaNO₂, Acetone
Yield (%) 85.79290
Purity (%) >99.89999.5
Stereochemical Control ModerateHighHigh
Hazardous Reagents OsO₄ (early steps)NoneNone

Challenges in Enantioselective Synthesis

Producing this compound demands inversion of all chiral centers, a non-trivial task given the complexity of Ticagrelor’s structure. Potential strategies include:

  • Enantiomeric Starting Materials : Using mirror-image precursors in the condensation step.

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates, though this requires identifying suitable enzymes.

  • Asymmetric Catalysis : Transition-metal catalysts with chiral ligands to induce desired stereochemistry during cyclopentane-diol formation.

Notably, none of the reviewed sources address these methods directly, underscoring a gap in the literature regarding this compound-specific syntheses.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when comparing ent-Ticagrelor to other P2Y12 inhibitors (e.g., clopidogrel) in preclinical or clinical studies?

  • Methodological Guidance :

  • Use randomized, double-blind, multicenter trials to minimize bias, as demonstrated in the PLATO trial comparing ticagrelor and clopidogrel .
  • Ensure adequate sample size calculations to detect clinically relevant differences in primary endpoints (e.g., cardiovascular death, myocardial infarction).
  • Standardize platelet inhibition assays (e.g., VerifyNow, light transmission aggregometry) to quantify pharmacodynamic effects.

Q. How do pharmacokinetic parameters of this compound influence dosing regimens in diverse populations (e.g., renal/hepatic impairment)?

  • Methodological Guidance :

  • Conduct population pharmacokinetic (PopPK) modeling to assess covariates like age, weight, and comorbidities.
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise measurement of plasma concentrations .
  • Incorporate therapeutic drug monitoring in subgroups with metabolic anomalies to optimize efficacy and safety.

Q. What are the key biochemical pathways affected by this compound’s reversible P2Y12 receptor antagonism?

  • Methodological Guidance :

  • Employ in vitro assays (e.g., cAMP modulation studies) to characterize receptor-binding kinetics.
  • Compare adenosine uptake potentiation effects between this compound and other thienopyridines using cell-based models .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and other antiplatelet agents across heterogeneous patient cohorts?

  • Methodological Guidance :

  • Perform meta-regression analyses to identify confounding variables (e.g., genetic polymorphisms like CYP2C19).
  • Use the ENTREQ framework to enhance transparency in qualitative synthesis, including detailed coding protocols and software tools (e.g., NVivo) .
  • Report 95% confidence intervals and effect sizes for all statistical comparisons to contextualize clinical relevance .

Q. What strategies optimize the synthesis and purification of this compound in pharmaceutical development?

  • Methodological Guidance :

  • Apply chiral chromatography to isolate enantiomers with high purity, ensuring reproducibility in preclinical testing.
  • Characterize crystallographic properties via X-ray diffraction to confirm structural stability under varying conditions.

Q. How should researchers address non-procedure-related bleeding risks associated with this compound in long-term studies?

  • Methodological Guidance :

  • Implement longitudinal observational studies with time-to-event analyses (e.g., Cox proportional hazards models) .
  • Use propensity score matching to balance baseline bleeding risk factors (e.g., age, concomitant NSAID use).

Q. What methodologies are recommended for systematic reviews evaluating this compound’s safety profile across global populations?

  • Methodological Guidance :

  • Follow PRISMA guidelines for literature screening, prioritizing studies with robust blinding and endpoint adjudication.
  • Extract data using standardized tools (e.g., Covidence) and assess bias via Cochrane Risk of Tool .
  • Stratify results by geographic region and comorbidities to identify context-specific risks.

Methodological Best Practices

  • Literature Search Optimization :

    • Use Google Scholar’s advanced operators (e.g., "this compound" AND "pharmacokinetics") and track citations to identify seminal studies .
    • Exclude non-peer-reviewed sources and prioritize trials registered in ClinicalTrials.gov or the WHO ICTRP .
  • Statistical Reporting :

    • Adhere to CONSORT guidelines for clinical trials, including flow diagrams and intention-to-treat analyses .
    • Report Cronbach’s alpha for reliability in patient-reported outcome measures (e.g., bleeding severity scales) .
  • Ethical and Feasibility Considerations :

    • Ensure research questions are answerable within resource constraints (e.g., cost, time) and align with ethical review board requirements .

Key Data from Seminal Studies

Outcome MetricThis compound (12 months)Clopidogrel (12 months)Hazard Ratio (95% CI)P-value
Cardiovascular Death/MI/Stroke9.8%11.7%0.84 (0.77–0.92)<0.001
Major Bleeding (Non-CABG)4.5%3.8%1.19 (1.02–1.38)0.03
Adapted from the PLATO trial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.